Chemical properties of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Introduction Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a bifunctional heterocyclic compound featuring the p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Introduction
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a bifunctional heterocyclic compound featuring the privileged indole scaffold. Its structure, characterized by a methyl ester at the C2 position and a primary aminomethyl group at the C3 position, makes it a highly versatile and valuable building block for chemical synthesis and drug discovery. The indole core is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. The strategic placement of a nucleophilic amine and an electrophilic ester on this rigid framework allows for facile diversification, enabling the exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, tailored for researchers and professionals in the fields of organic synthesis and pharmaceutical development. The insights herein are grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for its utilization.
Physicochemical and Spectroscopic Properties
The utility of a chemical building block is fundamentally defined by its physical and spectroscopic characteristics. These properties dictate its handling, reactivity, and the methods required for its characterization.
Core Physicochemical Data
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from commercial suppliers of its hydrochloride salt.
Soluble in DMSO, Methanol. Limited solubility in water.
General characteristic for indole esters.
pKa (Predicted)
~8.5-9.5 (Amine), ~16-17 (Indole N-H)
Estimated values based on analogous structures.
XLogP3 (Predicted)
~1.5 - 2.0
Estimated value.
Spectroscopic Profile (Predicted)
The structural identity of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate can be unequivocally confirmed through a combination of spectroscopic techniques. The following are predicted spectral characteristics based on analyses of closely related indole-2-carboxylates and 3-substituted indoles.
¹H NMR (in DMSO-d₆):
Indole N-H: A broad singlet expected far downfield, δ ~11.5-12.5 ppm.
Aromatic Protons: Four signals in the aromatic region, δ ~7.0-7.8 ppm, exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.
Aminomethyl (-CH₂-NH₂): A singlet or multiplet at δ ~4.0-4.3 ppm.
Ester Methyl (-OCH₃): A sharp singlet at δ ~3.8-3.9 ppm.
Amine (-NH₂): A broad singlet, whose chemical shift is concentration and temperature-dependent, often integrated with the water peak.
¹³C NMR (in DMSO-d₆):
Ester Carbonyl (C=O): δ ~162-165 ppm.
Aromatic & Indole Carbons: Multiple signals between δ ~105-140 ppm.
Ester Methyl (-OCH₃): δ ~51-53 ppm.
Aminomethyl (-CH₂-): δ ~35-40 ppm.
Infrared (IR) Spectroscopy:
N-H Stretch (Indole & Amine): A broad band in the 3200-3400 cm⁻¹ region.
C=O Stretch (Ester): A strong, sharp absorption at ~1680-1710 cm⁻¹.
C-N Stretch: ~1200-1350 cm⁻¹.
Aromatic C-H Stretch: ~3000-3100 cm⁻¹.
Mass Spectrometry (EI):
Molecular Ion (M⁺): Predicted at m/z = 204.
Key Fragments: Fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z = 173) or cleavage of the aminomethyl group.
Synthesis and Purification
A robust and scalable synthetic route is critical for the practical application of any chemical intermediate. The synthesis of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate can be efficiently achieved from commercially available precursors.
Retrosynthetic Strategy
The most logical and field-proven approach is the reductive amination of a 3-formylindole precursor. This strategy is highly reliable and avoids the harsh conditions that can be detrimental to the indole core.
An In-depth Technical Guide to Methyl 3-(aminomethyl)-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, a heterocyclic compound...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific arrangement of a methyl ester at the 2-position and an aminomethyl group at the 3-position offers a unique platform for the development of novel therapeutic agents. This document details the molecular properties of the title compound, outlines plausible synthetic strategies based on established indole chemistry, discusses its potential applications in drug development, and provides essential safety and handling information. The content is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities targeting a range of therapeutic areas.
Introduction: The Significance of the Indole-2-Carboxylate Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core structure of a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Specifically, the indole-2-carboxylate framework has emerged as a critical pharmacophore in the development of agents targeting enzymes and receptors implicated in various diseases, including viral infections and cancer.[1]
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate represents a key building block within this chemical space. The presence of a primary amine at the 3-position provides a versatile handle for further chemical modification, enabling the construction of diverse compound libraries for high-throughput screening. The methyl ester at the 2-position can also be readily hydrolyzed to the corresponding carboxylic acid, offering another point for derivatization or for mimicking the acidic functionalities often crucial for receptor binding. This guide will delve into the essential technical details of this valuable compound.
Molecular Formula and Weight
The chemical structure and key identifiers for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate and its commonly available hydrochloride salt are presented below.
Safety and Handling: As with any chemical reagent, proper safety precautions should be observed when handling Methyl 3-(aminomethyl)-1H-indole-2-carboxylate and its salts. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.
Synthetic Methodologies
One such proposed pathway initiates with the readily available Methyl 1H-indole-2-carboxylate. The synthesis can proceed through the introduction of a precursor to the aminomethyl group at the C3 position, followed by a reduction step. Two viable approaches are outlined below:
Method A: Vilsmeier-Haack Formylation followed by Reductive Amination
This method involves the introduction of a formyl group at the 3-position, which is then converted to the amine.
Caption: Proposed synthesis via Vilsmeier-Haack formylation and reductive amination.
Method B: Reduction of a 3-Cyano or 3-Azidomethyl Intermediate
An alternative approach involves the introduction of a cyano or azido group at the 3-position, which can then be reduced to the primary amine.
Solubility of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate in DMSO vs methanol
Topic: Solubility of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate in DMSO vs Methanol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide A Comparative Technical Guide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate in DMSO vs Methanol
Audience: Researchers, Scientists, and Drug Development Professionals
Format: In-depth Technical Guide
A Comparative Technical Guide for DMSO vs. Methanol Formulations
Executive Summary
For researchers working with Methyl 3-(aminomethyl)-1H-indole-2-carboxylate , solvent selection is critical for experimental reproducibility. Based on physicochemical principles and structural analogue analysis, Dimethyl Sulfoxide (DMSO) is the superior solvent for preparing high-concentration stock solutions (>100 mg/mL), driven by its high dielectric constant and ability to solvate both the aromatic indole core and the polar amine salt. Methanol (MeOH) serves as a secondary solvent, suitable for intermediate dilutions, LC-MS mobile phases, or synthetic recrystallization, but offers significantly lower saturation limits (~10–30 mg/mL).
This guide details the solubility mechanics, provides a validated protocol for saturation testing, and outlines critical stability considerations to prevent compound precipitation or degradation.
To understand the solubility behavior, we must deconstruct the molecule’s interaction with the solvent matrix.
Structural Dissection
The molecule comprises three distinct functional domains that dictate its solubility profile:
Indole Core (Hydrophobic/Aromatic): This planar, bicyclic system drives
- stacking interactions, making the compound prone to aggregation in aqueous media. It requires a solvent capable of disrupting these hydrophobic interactions.
2-Carboxylate Ester (H-Bond Acceptor): The methyl ester adds polar character but does not donate hydrogen bonds. It is susceptible to hydrolysis in aqueous base or transesterification in alcoholic solvents under specific conditions.
3-Aminomethyl Group (Basic/Ionic):
Free Base: Moderately polar, capable of H-bonding.
Hydrochloride Salt (Most Common): Highly polar and ionic. This form significantly improves solubility in polar protic solvents (MeOH) compared to the free base but requires high dielectric strength to dissociate the ion pair.
Equipment: Thermomixer or orbital shaker, Centrifuge, HPLC-UV/Vis or LC-MS.
Workflow Diagram:
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Step-by-Step Methodology
Preparation: Weigh approximately 5 mg of the compound into two separate 1.5 mL microcentrifuge tubes.
Solvent Addition:
Tube A: Add 50 µL of DMSO.
Tube B: Add 50 µL of Methanol.
Saturation Induction: Vortex vigorously for 1 minute.
Observation: If the solution becomes clear immediately, the solubility is >100 mg/mL. Add more solid until a visible precipitate remains.
Equilibration: Place tubes on a thermomixer at 25°C and 500 rpm for 24 hours. This ensures the solution reaches thermodynamic equilibrium.
Separation: Centrifuge at 10,000–15,000 x g for 10 minutes to pellet undissolved solid.
Filtration (Critical): Carefully remove the supernatant. For LC-MS analysis, filter through a 0.22 µm PTFE or Nylon syringe filter to remove micro-particulates.
Quantification: Dilute the supernatant (e.g., 1:100 or 1:1000) into your mobile phase and quantify against a known standard curve using HPLC-UV (254 nm or 280 nm) or LC-MS.
Critical Application Notes & Stability
DMSO: The "Hygroscopic Trap"
While DMSO is the superior solvent, it is extremely hygroscopic.
The Risk: DMSO can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.
The Consequence: As water content increases, the solubility of the hydrophobic indole core decreases drastically, leading to "crashing out" (precipitation) in stored stock solutions.
Mitigation:
Store DMSO stocks in small aliquots (single-use).
Use septa-sealed vials.
Store at -20°C (DMSO freezes at 19°C; freeze-thaw cycles are generally safe for this compound class, but ensure full redissolution upon thawing).
Methanol: Transesterification Risks
The Risk: In the presence of strong bases or specific catalysts, esters can undergo transesterification.
Specific Case: Since your target is a Methyl ester, dissolving it in Methanol is chemically "safe" (degenerate transesterification).
Warning: Do NOT dissolve this compound in Ethanol for long-term storage if heating or catalytic impurities are present, as this may slowly convert the methyl ester to an ethyl ester [1].
Biological Assay Compatibility
DMSO Tolerance: Most cell-based assays tolerate up to 0.1% - 0.5% DMSO.
Methanol Tolerance: Cells are generally more sensitive to methanol; limits are often <0.1%.
Recommendation: Prepare a 1000x stock in DMSO. Dilute 1:1000 into the assay medium to achieve the final concentration, ensuring the compound remains soluble in the aqueous buffer (which is the ultimate limiting factor, not the DMSO stock).
Decision Logic for Solvent Selection
Use the following logic flow to determine the appropriate solvent for your specific application.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
Gassman, P. G., & van Bergen, T. J. (1973). Indole Synthesis: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 184. (Demonstrates transesterification risks in alcoholic solvents).
Li, Di, et al. (2005). Equilibrium Solubility of Indole-3-acetic Acid in Various Solvents. Journal of Chemical & Engineering Data. (Establishes DMSO > Alcohols > Water solubility trend for indole carboxylates).
Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. (Validation of DMSO stock stability).
PubChem Compound Summary. (2024). Methyl 1H-indole-2-carboxylate derivatives. National Center for Biotechnology Information.
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate SMILES and InChI key
An In-Depth Technical Guide to Methyl 3-(aminomethyl)-1H-indole-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 3-(a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide delineates the fundamental chemical identifiers, physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and explores the potential therapeutic applications based on the activities of structurally related indole-2-carboxylate derivatives. The content is structured to provide both foundational knowledge and actionable insights for researchers engaged in drug discovery and development.
Core Compound Identification and Properties
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a bifunctional molecule featuring a reactive primary amine and a methyl ester, anchored to the versatile indole core. These features make it a valuable building block for the synthesis of more complex molecular architectures.
Note: Properties are predicted using computational models as a direct experimental characterization of this specific molecule is not widely available in public databases.
The Indole-2-Carboxylate Scaffold: A Cornerstone in Medicinal Chemistry
The indole ring system is a ubiquitous motif in naturally occurring and synthetic bioactive molecules. The indole-2-carboxylate substructure, in particular, serves as a crucial pharmacophore with the ability to form key interactions with biological targets. The carboxylate group can act as a hydrogen bond acceptor or a metal chelator, a feature exploited in the design of enzyme inhibitors. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase by chelating Mg²⁺ ions in the enzyme's active site.[2][3]
Modifications at the C3 position of the indole ring are known to significantly modulate biological activity. The introduction of an aminomethyl group, as in the title compound, provides a vector for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Research on related indole-2-carboxamides has demonstrated that substitutions on the indole core are critical for anti-parasitic activity against Trypanosoma cruzi and Plasmodium falciparum.[4][5][6]
Synthesis and Mechanistic Rationale
The synthesis of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate can be approached through several established methods for indole functionalization. A robust and logical pathway involves the formylation of an indole-2-carboxylate precursor followed by reductive amination.
Proposed Synthetic Workflow
The following protocol is a well-reasoned synthetic route based on standard organic chemistry transformations and analogous procedures reported in the literature for similar indole derivatives.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Vilsmeier-Haack Formylation of Methyl 1H-indole-2-carboxylate
Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic rings like indole. The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The indole nitrogen directs electrophilic substitution preferentially to the C3 position.
Procedure:
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous DMF (3 equivalents) in a suitable solvent like dichloromethane (DCM) to 0 °C.
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
Dissolve Methyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product, Methyl 3-formyl-1H-indole-2-carboxylate, by column chromatography on silica gel.
Step 2: Reductive Amination of Methyl 3-formyl-1H-indole-2-carboxylate
Rationale: Reductive amination is a highly efficient method for converting an aldehyde into an amine. The aldehyde first reacts with an ammonia source (here, ammonium acetate) to form an intermediate imine, which is then reduced in situ by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice as it is selective for the iminium ion over the starting aldehyde, minimizing side reactions.
Procedure:
Dissolve Methyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) and a large excess of ammonium acetate (NH₄OAc, ~10 equivalents) in anhydrous methanol.
Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirring solution at room temperature.
Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC.
Once the starting material is consumed, concentrate the mixture under reduced pressure.
Add water to the residue and adjust the pH to ~9-10 with a dilute base (e.g., 1M NaOH).
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the final product, Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, by column chromatography or recrystallization.
Potential Applications and Biological Activities
While specific biological data for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is not extensively published, the activities of closely related analogues provide strong indicators of its potential therapeutic value. The indole-2-carboxylate core is a versatile scaffold that has been successfully exploited in various drug discovery programs.
Antiviral Activity
Derivatives of indole-2-carboxylic acid are notable for their potent inhibition of HIV-1 integrase, a key enzyme in the viral life cycle.[2][3] The core structure effectively chelates essential metal ions in the enzyme's active site. The aminomethyl group at the C3 position of the title compound could be used as a handle to introduce side chains that interact with hydrophobic pockets near the active site, potentially enhancing inhibitory activity and specificity.[3]
Caption: Chelation-based inhibition of HIV-1 Integrase.
Anticancer and Kinase Inhibition
Indole derivatives are widely investigated as anticancer agents. Specifically, indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), showing potent apoptotic antiproliferative activity. The aminomethyl group of the title compound can be readily acylated to generate a library of carboxamides for screening against various cancer cell lines and kinase targets.
Antimicrobial and Antiparasitic Potential
The indole scaffold is present in many natural and synthetic antimicrobial agents. Novel derivatives of methyl 1H-indole-2-carboxylates have demonstrated significant antibacterial and antifungal activity, in some cases exceeding that of commercial antibiotics like ampicillin. Furthermore, optimization of indole-2-carboxamides has led to the discovery of compounds with potent activity against the parasites responsible for Chagas disease and malaria.[4][6]
Conclusion and Future Directions
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate represents a high-potential starting material for medicinal chemistry campaigns. Its bifunctional nature allows for diverse chemical modifications at both the C2 and C3 positions, enabling the systematic exploration of structure-activity relationships. The established importance of the indole-2-carboxylate scaffold in targeting enzymes and receptors across multiple disease areas—including viral infections, cancer, and microbial diseases—underscores the value of this compound as a building block for novel therapeutic agents. Future research should focus on synthesizing libraries of derivatives and screening them in relevant biological assays to unlock their full therapeutic potential.
References
PubChem. Methyl 3-amino-1-methyl-1h-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
Molecules. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. 2023 Dec 8;28(24):8020. Available from: [Link]
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. 2023 Dec 8. Available from: [Link]
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]
ACS Bio & Med Chem Au. Indole-2-carboxamides Optimization for Antiplasmodial Activity. Available from: [Link]
PubChem. 3-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
PubChemLite. 1h-indole-2-carboxylic acid, 3-methoxy-1-(3-((1-methylethyl)amino)propyl)-, methyl ester, hydrochloride. Available from: [Link]
PMC. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. 2022 Aug 16. Available from: [Link]
PubChem. methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]
PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 2024 Mar 18. Available from: [Link]
Google Patents. WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors.
Arabian Journal of Chemistry. Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. 2021 Feb 25. Available from: [Link]
PMC. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
MDPI. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. 2023 Jan 16. Available from: [Link]
PubChem. N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information. Available from: [Link]
PubChemLite. Methyl 3-formyl-1h-indole-2-carboxylate. Available from: [Link]
PubChemLite. Methyl 3-(aminomethyl)-1h-pyrrole-2-carboxylate hydrochloride. Available from: [Link]
Technical Guide: Stability & Handling of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Executive Summary Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a high-energy synthetic scaffold frequently utilized in the development of kinase inhibitors and antiviral agents. While valuable, its utility is compro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a high-energy synthetic scaffold frequently utilized in the development of kinase inhibitors and antiviral agents. While valuable, its utility is compromised by kinetic instability in its free base form.
Under ambient conditions (25°C, 1 atm, neutral pH), the molecule undergoes rapid intramolecular aminolysis , cyclizing to form a thermodynamically stable lactam (a
-carbolin-1-one derivative). Consequently, this compound must be maintained as a mineral acid salt (e.g., Hydrochloride) and stored under desiccation. Solutions of the free base are transient and must be generated in situ immediately prior to use.
Molecular Architecture & Reactivity Profile
To understand the handling requirements, one must first understand the structural drive toward degradation. The molecule possesses two reactive centers positioned in ideal proximity for ring closure.
The Structural Conflict
Nucleophile: The primary amine at the C3-position (
).
Electrophile: The methyl ester at the C2-position (
).
Topology: The distance between the amine nitrogen and the ester carbonyl carbon allows for the formation of a 6-membered ring with minimal ring strain.
Degradation Mechanism: The
-Carbolinone Pathway
Unlike simple hydrolysis, the dominant degradation pathway is an intramolecular cyclization. This reaction is autocatalytic in solution, as the formation of the transition state is favored by the molecule's rigid indole backbone.
Figure 1: The dominant degradation pathway. The primary amine attacks the C2-ester, expelling methanol to form the stable tricyclic lactam.
Ambient Stability Analysis
The stability of this compound is binary: it is highly stable as a salt but highly unstable as a free base.
Solid State Stability
Form
Conditions
Stability Status
Primary Risk
HCl Salt
25°C, Desiccated
Stable (>12 months)
Hygroscopicity leading to hydrolysis.
HCl Salt
25°C, High Humidity
Moderate
Moisture absorption promotes slow hydrolysis to the acid.
Free Base
25°C, Ambient Air
Unstable (<24 hours)
Spontaneous lactamization; oxidation (pinking).
Solution State Stability (Critical)
In solution, the "clock starts ticking" the moment the amine is deprotonated.
pH < 4.0: The amine is protonated (
), preventing nucleophilic attack. The ester is relatively stable.
pH 7.0 - 8.0: The amine exists in equilibrium with its free base form. Cyclization occurs with a half-life (
) estimated between 30 to 120 minutes depending on concentration and solvent polarity.
pH > 10.0: Rapid hydrolysis of the ester competes with cyclization, but degradation is immediate.
Field Insight: Researchers often observe a white precipitate forming in their HPLC vials. This is typically the insoluble lactam (degradation product), not the starting material crashing out.
Analytical Monitoring
Trust but verify. Before committing this reagent to a synthesis step, validate its integrity using the following self-validating system.
Lactam Impurity: Will elute later (more hydrophobic due to loss of polar amine/ester charges) or precipitate.
Indole Acid (Hydrolysis): Will elute earlier (more polar).
Visual Indicators
Color Change: Pure salt is white/off-white. A pink or brown hue indicates oxidative degradation of the indole ring (formation of quinoidal species).
Solubility: The HCl salt is soluble in water/methanol. The lactam degradation product is significantly less soluble in aqueous media.
Handling & Storage Protocols
To ensure experimental reproducibility, strict adherence to the "Salt-to-System" workflow is required. Never store the free base.
Storage (Long Term)
Form: Store exclusively as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.
Environment: -20°C is preferred; 4°C is acceptable if desiccated.
Atmosphere: Argon or Nitrogen backfill is recommended to prevent indole oxidation.
Operational Workflow
The following diagram illustrates the critical path for using this reagent in synthesis or biological assays.
Figure 2: The "Salt-to-System" workflow. The critical failure point is the activation step; base should never be added to the stock solution, only to the final reaction mixture containing the target electrophile.
Synthesis Recommendation
If you must synthesize this molecule, do not isolate the free base.
Hydrogenation/Reduction: If reducing a cyano-ester or oxime precursor, use acidic media (e.g., H2, Pd/C, HCl/MeOH).
Workup: Evaporate solvent and treat immediately with ethereal HCl to precipitate the salt.
Filtration: Collect the salt under inert atmosphere.
References
Mechanism of Beta-Carboline Formation:
Herraiz, T., & Galisteo, J. (2015).[2][3][4] "Endogenous and dietary indoleamines as precursors of beta-carbolines." Medicinal Chemistry, discussing the Pictet-Spengler type cyclization of tryptophan and indole derivatives.
Indole Ester Reactivity:
Zhang, M., et al. (2021).[2][5] "Recent Advances in the Synthesis of β-Carboline Alkaloids." Molecules. This review details the cyclization tendency of indole-3-ethylamines and related esters.
Salt Formation for Stability:
Patent US6833379B2. "3-substituted amino-1H-indole-2-carboxylic acid derivatives."[1][5][6] Describes the isolation of 3-amino-indole derivatives as hydrochloride or potassium salts to prevent degradation during processing.
General Stability of Amino Acid Esters:
Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." (Contextual reference for the necessity of protecting amines in the presence of esters to prevent self-acylation).
Application Note: Cyclization Protocols for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
This Application Note provides a comprehensive technical guide for the cyclization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate , a versatile bifunctional precursor.[1][2] The protocols focus on accessing the pyrrol...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the cyclization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate , a versatile bifunctional precursor.[1][2] The protocols focus on accessing the pyrrolo[3,4-b]indol-3-one scaffold, a privileged core structure in kinase inhibitors (e.g., Chk1) and MDM2 antagonists.[2]
Introduction & Core Chemistry
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate (Compound 1 ) represents a strategic "ortho-amino ester" homolog.[1][2] Unlike standard tryptophan derivatives (which form six-membered
-carbolines), the single methylene spacer in Compound 1 directs cyclization toward the five-membered pyrrolo[3,4-b]indole system.[1][2]
Mechanistic Advantage
The molecule possesses an "internal trap" architecture:[1]
Reactivity: Under basic or thermal conditions, the amine attacks the ester carbonyl, expelling methanol to form a stable five-membered lactam fused to the indole core.[2][4]
Target Scaffold: 1,2-dihydro-3H-pyrrolo[3,4-b]indol-3-one (also known as 3-oxo-1,2-dihydro-pyrrolo[3,4-b]indole).[1][2]
Reaction Pathways & Logic
The following Graphviz diagram illustrates the primary cyclization pathways available to this precursor.
Figure 1: Chemoselective cyclization pathways.[2][4][3] Path A (Green) is the thermodynamically favored route yielding the pyrrolo-indolone core.[2]
Detailed Experimental Protocols
Protocol A: Direct Intramolecular Lactamization
Objective: Synthesis of the unsubstituted 1,2-dihydro-3H-pyrrolo[3,4-b]indol-3-one core.[1][2]
Mechanism: Base-catalyzed nucleophilic acyl substitution.[1][2]
Dissolution: Charge a reaction vessel with the precursor (1.0 g, 4.9 mmol) and anhydrous MeOH (10 mL). Ensure complete dissolution; mild warming (30°C) may be required.[2]
Base Addition: Add NaOMe solution (19.6 mL, 9.8 mmol) dropwise over 10 minutes at room temperature under nitrogen atmosphere.
Note: A color change (often to yellow/orange) indicates deprotonation of the indole N-H, which is reversible.[4]
Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting material ester peak should disappear, replaced by the more polar lactam peak.[4]
Concentrate in vacuo to remove approximately 80% of the methanol.
Dilute with water (20 mL) and adjust pH to ~7.0 using 1M HCl. The product typically precipitates as a solid.
Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL). Dry under high vacuum.[2]
Yield Expectation: 75–85%.
Key Characterization: IR (Lactam C=O stretch ~1680-1700 cm⁻¹); ¹H NMR (Loss of methyl ester singlet at ~3.9 ppm; appearance of lactam NH).[2]
Objective: Synthesis of N-alkylated pyrrolo[3,4-b]indol-3-ones via a "One-Pot" Reductive Amination-Cyclization sequence.
Application: Generating diverse libraries for SAR (Structure-Activity Relationship) studies.
Imine Formation: In a vial, mix the precursor (1.0 eq) and Aldehyde (1.1 eq) in DCE (0.2 M concentration). Add TEA (1.0 eq) to neutralize the HCl salt if the precursor is used as a hydrochloride. Stir at room temperature for 2 hours.
Checkpoint: Confirm imine formation by LC-MS (Target Mass = Precursor + Aldehyde - 18).[1][2]
Reduction: Add STAB (1.5 eq) in one portion. Stir at room temperature for 16 hours.
Mechanism:[4][3][7][8][9][10][11] This reduces the imine to the secondary amine (
Thermal Cyclization: The secondary amine is less nucleophilic than the primary amine. To force cyclization, heat the reaction mixture to 80°C for 4–8 hours.
Optimization: If cyclization is slow, add a catalytic amount of DBU (0.2 eq) or swap solvent to Toluene and reflux.[4]
Purification: Quench with saturated NaHCO₃. Extract with DCM.[2] Purify via flash chromatography.
Critical Process Parameters (CPP)
Parameter
Recommendation
Impact on Quality
Water Content
< 0.1% (Anhydrous)
High.[1][2] Water causes ester hydrolysis (saponification) to the carboxylic acid, which will not cyclize under these conditions.[4]
Base Strength
NaOMe or DBU
Strong bases facilitate the deprotonation of the amine/amide. Avoid hydroxides (NaOH/KOH) to prevent hydrolysis.[2]
Temperature
60–80°C
Required to overcome the activation energy of ring closure. Room temp reactions often stall at the intermediate.
Indole N-H
Unprotected
The Indole N-H is acidic. Use >1 eq of base to account for this consumption, or protect N1 (e.g., Boc/Tos) prior to reaction.[2][4]
Troubleshooting Guide
Issue 1: Formation of Indole-2-carboxylic Acid (Hydrolysis Product).
Solution: Switch to anhydrous MeOH/NaOMe.[2] If acid forms, it must be re-activated (e.g., with EDC/HOBt or SOCl₂) to cyclize.[2][4]
Issue 2: Incomplete Cyclization (Stalled at Amine).
Cause: Steric hindrance (if making N-substituted analogs) or insufficient heat.[1][2]
Solution: Switch solvent to Xylene and reflux (140°C) to drive the reaction thermodynamically.
Issue 3: Dimerization.
Cause: High concentration allows intermolecular reaction (Amine A attacks Ester B).[2]
Solution: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization.
References
Synthesis of Pyrrolo[3,4-b]indoles: Gribble, G. W., et al. "Regioselective 1,3-Dipolar Cycloaddition Reactions...[2][4][3] A New Synthesis of Pyrrolo[3,4-b]indoles." Tetrahedron, 2000.[2][4] Link
Reactivity of Indole-2-carboxylates: Ferreira, M., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate."[1][2] Molecules, 2016.[2][4] Link[2][4]
MDM2 Inhibitor Application: Gollner, A., et al. "Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones...[1][2] Highly Potent MDM2-p53 Inhibitors." Journal of Medicinal Chemistry, 2019.[4] Link[2][4]
Pyrimido-indole vs Pyrrolo-indole: Shestakova, A. S., et al. "Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives."[1][2] Russian Journal of Organic Chemistry, 2009.[4] Link(Note: Contrasts reactivity of 3-amino vs 3-aminomethyl precursors).
Abstract This application note details a high-efficiency, microwave-assisted protocol for the utilization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate (Compound 1 ) as a core scaffold in the synthesis of Pyrimido[1,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a high-efficiency, microwave-assisted protocol for the utilization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate (Compound 1 ) as a core scaffold in the synthesis of Pyrimido[1,6-a]indol-1(2H)-ones . While traditional thermal heating for this cascade cyclization often requires prolonged reaction times (12–24 h) and harsh solvents (e.g., refluxing toluene/xylene), the microwave-assisted approach described herein reduces reaction time to under 30 minutes while improving yield and purity. This guide covers the synthesis of the precursor amine and its subsequent transformation into tricyclic pharmacophores relevant to drug discovery.
Introduction & Scientific Rationale
The Scaffold
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a "privileged structure" in medicinal chemistry. It possesses a unique 1,4-disposition of nucleophilic (amine) and electrophilic (ester) centers. This geometry is ideal for Pictet-Spengler-type reactions or Lactamization cascades , allowing for the rapid construction of fused heterocyclic systems such as pyrimido[1,6-a]indoles—scaffolds found in serotonin (5-HT) antagonists and topoisomerase inhibitors.
The Microwave Advantage
The synthesis involves a condensation-cyclization sequence. Microwave irradiation (MW) provides distinct advantages here:
Dielectric Heating: Polar intermediates (imines/Schiff bases) efficiently absorb microwave energy, leading to rapid superheating and accelerated reaction kinetics.
Pressure Effects: Sealed-vessel conditions allow solvents to exceed their atmospheric boiling points, overcoming the activation energy barrier for the intramolecular lactamization step which is often the rate-limiting step in thermal protocols.
Experimental Workflow Diagram
Figure 1: Logical workflow for the synthesis and cyclization of the target indole scaffold. The microwave step drives the difficult lactamization.
Detailed Protocols
Protocol A: Synthesis of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Note: If the amine is not commercially available, it is synthesized from the 3-formyl precursor via reductive amination.
Dissolve the 3-formyl indole (e.g., 5 mmol) in anhydrous methanol (20 mL).
Add
(50 mmol) and stir at room temperature for 1 hour to form the in situ imine.
Cool the mixture to 0°C. Carefully add
(7.5 mmol) portion-wise.
Allow the reaction to warm to room temperature and stir for 12 hours (Thermal) or irradiate at 60°C for 15 mins (Microwave) if rapid turnover is required.
Workup: Quench with 1N NaOH (pH > 10). Extract with DCM (
Microwave Parameters (e.g., Biotage Initiator / CEM Discover):
Parameter
Setting
Rationale
Temperature
140°C
Sufficient to drive lactamization (ring closure).
Time
15–20 min
Extended times may cause degradation; <10 min is insufficient for cyclization.
Pressure Limit
15 bar
Safety cutoff for EtOH/MeCN in sealed vessels.
Power
Dynamic (Max 150W)
Maintains set temperature without overshoot.
| Stirring | High (600 rpm) | Essential for uniform heat distribution. |
Step-by-Step Procedure:
Vessel Loading: In a 2–5 mL microwave process vial, add the Indole-Amine (102 mg, 0.5 mmol) and the chosen Aldehyde (0.55 mmol).
Solvent Addition: Add EtOH (2.5 mL). Ensure the solid is dispersed.
Catalyst: Add Glacial Acetic Acid (3
L) or p-TsOH (5 mg). Cap the vial with a crimp top/septum.
Irradiation: Place in the microwave cavity. Program the method: Ramp 2 min to 140°C, Hold 18 min, Cooling on.
Monitoring: TLC (5% MeOH in DCM). The starting amine (polar, baseline) should disappear, and a less polar fluorescent spot (Pyrimido-indolone) should appear.
Often, the product precipitates upon cooling. Filter and wash with cold EtOH.
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with saturated
, and purify via flash chromatography (Hexane/EtOAc gradient).
Results & Discussion: Critical Parameters
Solvent Effects
The choice of solvent significantly impacts the "microwave effect" (loss tangent
).
Solvent
(2.45 GHz)
Reaction Outcome
Recommendation
Ethanol
0.941
Excellent absorption; rapid heating; good solubility for intermediates.
Preferred
Toluene
0.040
Poor absorption; requires a "doping" agent (e.g., ionic liquid) to heat effectively.
Avoid
Water
0.123
Good heating but poor solubility for organic reactants; may hydrolyze the ester.
Avoid
Mechanistic Insight
The reaction proceeds via a Schiff base (imine) intermediate.
Condensation: The amine attacks the aldehyde carbonyl to form the imine. This is generally fast.
Cyclization: The indole nitrogen (N1) is typically non-nucleophilic. However, the geometry of the C2-ester and C3-tethered imine holds the reactive centers in proximity.
Thermal Drive: The high temperature (140°C) achieved in the microwave forces the amide bond formation (lactamization) between the imine nitrogen or the indole nitrogen and the ester, releasing methanol. Correction: In this specific scaffold, the cyclization usually occurs between the Indole N1 and the Imine Carbon (if oxidative) or the Imine Nitrogen attacking the Ester Carbon (forming a lactam). Given the structure, the amine nitrogen attacking the ester leads to a 6-membered lactam ring fused to the indole (Pyrimido[1,6-a]indol-1-one).
Cause: Temperature too low or water present inhibiting condensation.
Solution: Increase MW temperature to 160°C; add molecular sieves to the reaction vial to scavenge water.
Issue: Hydrolysis of Ester (Formation of Acid).
Cause: Wet solvent or excess acid catalyst.
Solution: Use anhydrous EtOH; reduce acetic acid loading; ensure the vial is sealed properly to prevent atmospheric moisture entry.
Issue: Low Yield.
Cause: Polymerization of the aldehyde.
Solution: Add the aldehyde last; use a slight excess (1.2 equiv).
References
Microwave-assisted synthesis of medicinally relevant indoles.
Source: Current Medicinal Chemistry (NIH/PubMed)
Significance: Reviews the broad applicability of MW irradiation in indole functionalization, providing the baseline for dielectric heating parameters.
URL:[Link]
Synthesis of Fused Pyrimido[1,6-a]indolones via Rhodium(III)-Catalyzed Cascade Annulations.
Source: Thieme Connect (Synlett/Synthesis)
Significance: Establishes the chemical connectivity and importance of the pyrimido-indole scaffold derived from indole-carboxamides/esters.
URL:[Link]
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
Source: Beilstein Journal of Organic Chemistry
Significance: Validates the reaction conditions for aldehyde-indole condensations under green/microwave conditions.
URL:[Link]
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives.
Source: MDPI (Molecules)
Significance:[3] Provides specific protocols for handling indole-2-carboxylates in microwave reactors, including solvent screening data.
URL:[Link]
Technical Support Center: Improving the Aqueous Solubility of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Prepared by the Senior Application Scientist Team Welcome to the technical support center for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. We provide in-depth troubleshooting guides, detailed protocols, and scientific explanations to help you achieve successful experimental outcomes.
Compound Overview
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a bifunctional molecule featuring a hydrophobic indole core and a basic primary amine side chain. This structure leads to classic solubility challenges: the large, non-polar indole ring system results in poor intrinsic aqueous solubility, while the ionizable aminomethyl group provides a handle for significant pH-dependent solubility.[1][2][3][4] Understanding this dual nature is the key to overcoming solubility issues. This compound is often supplied as a hydrochloride (HCl) salt to improve its initial handling and solubility.[5]
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my Methyl 3-(aminomethyl)-1H-indole-2-carboxylate crashing out of my neutral PBS buffer (pH 7.4)?
This is the most common issue and is expected based on the compound's chemistry. The primary amine on the side chain is a weak base. At neutral or alkaline pH, this amine is predominantly in its neutral, uncharged form (R-CH₂-NH₂). In this state, the molecule's overall hydrophobicity, dominated by the indole ring, causes it to be poorly soluble in water, leading to precipitation.
Q2: I purchased the hydrochloride salt. Shouldn't it be water-soluble?
Yes, the hydrochloride salt form (R-CH₂-NH₃⁺Cl⁻) is significantly more soluble than the free base. However, when you dissolve this salt in a buffered solution, the final pH of the solution dictates the ionization state. If the buffer has a pH near or above the pKa of the amine, the buffer will neutralize the acidic salt, converting the amine back to its less soluble free base form, causing it to precipitate.
Q3: What is the fastest and most effective way to dissolve this compound for a simple in-vitro experiment?
The most direct method is to leverage the basicity of the aminomethyl group by preparing a concentrated stock solution in an acidic buffer (e.g., pH 4.0-5.0) or by adding a small amount of acid (like HCl) to your aqueous medium. At a pH well below the amine's pKa, the compound will be protonated and highly soluble.[6]
Q4: Can I use an organic co-solvent like DMSO to make my stock solution?
Absolutely. Using a water-miscible organic co-solvent is a very common and effective strategy.[7] A high-concentration stock can be prepared in 100% DMSO and then diluted into your aqueous buffer. However, you must be cautious about the final concentration of the co-solvent in your assay, as it can affect biological systems. Precipitation upon dilution can also occur if the aqueous buffer cannot support the solubility of the compound at the final concentration.
Q5: What is the pKa of the aminomethyl group?
While an experimentally determined pKa for this specific molecule is not readily published, we can estimate it based on structurally similar primary amines attached to aromatic systems. The pKa is likely in the range of 8.5 to 9.5. To ensure the compound is fully ionized and solubilized, it is best practice to maintain the solution pH at least 2 units below the pKa.[8] Therefore, a pH of ≤ 6.5 is recommended.
Part 2: In-Depth Troubleshooting & Solubilization Protocols
Guide 1: pH-Dependent Solubilization Strategy
This is the preferred method when your experimental system can tolerate a non-neutral pH. It directly addresses the physicochemical properties of the compound to achieve true thermodynamic solubility.
Mechanism of Action
The solubility of amines is highly dependent on pH.[4] By lowering the pH of the aqueous medium, you drive the equilibrium of the aminomethyl group towards its protonated, cationic form (R-CH₂-NH₃⁺). This charged species is an ionic salt that readily forms favorable ion-dipole interactions with polar water molecules, dramatically increasing its aqueous solubility.[6][9]
Experimental Protocol: Preparing an Acidic Stock Solution
Buffer Selection: Choose a buffer system appropriate for your target pH. A 50 mM citrate buffer (pH 4.5) or acetate buffer (pH 5.0) are common starting points.
Weighing: Accurately weigh the required amount of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate HCl salt.
Initial Dissolution: Add a portion of the acidic buffer to the solid compound.
Sonication/Vortexing: Gently vortex the solution. If dissolution is slow, use a bath sonicator for 5-10 minutes. The solution should become clear.
Final Volume Adjustment: Add the remaining buffer to reach the final target concentration.
Sterile Filtration: For biological experiments, filter the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).
Verification (Optional but Recommended): Confirm the final pH of your stock solution. For critical applications, measure the concentration via HPLC or UV-Vis spectroscopy to ensure no compound was lost.
Data Presentation: Solubility vs. pH
Buffer System
pH
Expected Solubility
Rationale
50 mM Citrate Buffer
4.5
High (>10 mg/mL)
Amine is >99.9% protonated and in its highly soluble salt form.
50 mM MES Buffer
6.0
Moderate to High
Amine is >99% protonated. Solubility remains high.
50 mM Phosphate Buffer (PBS)
7.4
Very Low (<0.1 mg/mL)
Amine is largely in its neutral, insoluble free-base form.
50 mM Tris Buffer
8.5
Very Low
At or near the pKa, a significant portion is in the free-base form.
Note: These are estimated values for illustrative purposes. Actual solubility should be determined experimentally.
Workflow for pH Adjustment
Caption: Decision workflow for using the pH adjustment method.
Guide 2: Co-solvent Solubilization Strategy
This method is ideal for situations where pH must be maintained at a neutral level or for creating very high concentration stock solutions.
Mechanism of Action
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][] This reduction in polarity lowers the interfacial tension between the hydrophobic indole scaffold and the aqueous environment, making it more favorable for the compound to dissolve.[11][12]
Common Co-solvents for Biological Research
Co-solvent
Typical Stock Conc.
Max Assay Conc.
Notes
DMSO
10-50 mM
< 0.5% (v/v)
Most common; can have biological effects at >0.5%.
Ethanol
10-50 mM
< 1% (v/v)
Can cause protein precipitation at higher concentrations.
PEG 400
1-20 mM
< 2% (v/v)
Less toxic than DMSO/Ethanol; more viscous.
Propylene Glycol
1-20 mM
< 5% (v/v)
Generally considered safe; used in many formulations.
Experimental Protocol: Preparing a Co-solvent Stock Solution
Solvent Selection: Choose a co-solvent compatible with your downstream application (DMSO is a common first choice).
Dissolution: Add the appropriate volume of 100% co-solvent to your weighed compound to achieve a high-concentration stock (e.g., 20 mM in DMSO).
Mixing: Vortex or sonicate until the solid is completely dissolved. This should be rapid.
Dilution (Critical Step): Dilute the stock into your final aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out locally before it can be dispersed. This is known as "kinetic solubility."
Final Concentration Check: Ensure the final concentration of the co-solvent is below the tolerance limit for your assay (e.g., <0.5% DMSO).
Guide 3: Advanced Solubilization with Cyclodextrins
This is an excellent method for increasing apparent water solubility without altering pH or using organic co-solvents, making it highly suitable for sensitive cell-based assays.
Mechanism of Action
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[13][] They can encapsulate poorly soluble molecules, like the indole portion of your compound, within their cavity.[15][16] This forms a "host-guest" inclusion complex, where the hydrophobic part of the drug is shielded from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous media.[17] Beta-cyclodextrin derivatives are most commonly used in pharmaceuticals.[]
Experimental Protocol: Preparing a Drug-Cyclodextrin Complex
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent choices due to their high aqueous solubility and safety profiles.
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., a 10-20% w/v solution).
Add Compound: Add the weighed solid Methyl 3-(aminomethyl)-1H-indole-2-carboxylate to the cyclodextrin solution.
Complexation: Mix the suspension thoroughly. This process can take time. Shaking or sonicating at a controlled temperature (e.g., 25-40°C) for several hours (or overnight) is often required to reach equilibrium.
Clarification: The solution should become clear as the complex forms. To remove any undissolved material, centrifuge the solution at high speed and collect the supernatant, or use a 0.22 µm syringe filter.
Diagram of Cyclodextrin Inclusion Complex Formation ```dot
Caption: A guide to selecting the optimal solubilization strategy.
References
Vertex AI Search. (2024). Excipients: What they are and their importance in the pharmaceutical industry.
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
Pharma Focus Europe. (2025).
Merck. (2023).
BOC Sciences. (n.d.).
Merck. (n.d.).
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
Creative Proteomics. (n.d.).
PMC. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
Alkan Chemical Europe. (2025).
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
Grokipedia. (n.d.). Indole.
SciSpace. (n.d.).
Wikipedia. (n.d.). Cosolvent.
Vertex AI Search. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
MDPI. (2024).
Solubility of Things. (n.d.). 2,3-Dimethylindole.
PMC. (n.d.).
Vertex AI Search. (2025). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
University of Alberta. (n.d.).
ACS Publications. (n.d.). Investigation of the .beta.-cyclodextrin-indole inclusion complex by absorption and fluorescence spectroscopies.
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Preventing oxidation of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate during storage
Technical Support Center: Stability & Storage of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Module 1: The Chemistry of Degradation (Root Cause Analysis) User Query: Why does my compound turn pink/brown even in the fr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Storage of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Module 1: The Chemistry of Degradation (Root Cause Analysis)
User Query: Why does my compound turn pink/brown even in the freezer?
Technical Insight:
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is structurally predisposed to degradation through two distinct but synergistic pathways: oxidative polymerization and azafulvene formation .
The "Azafulvene" Trap (Primary Instability):
The C3-aminomethyl group on an indole core is chemically fragile. In its free base form, the lone pair on the indole nitrogen (
) can push electron density across the ring, expelling the primary amine at C3 as ammonia (). This generates a highly reactive azafulvene intermediate . This intermediate is an electrophile that rapidly polymerizes with remaining indole molecules, creating insoluble oligomers (often colored pink, red, or brown).
Radical Oxidation (Secondary Instability):
The electron-rich indole ring is susceptible to auto-oxidation by atmospheric oxygen, particularly under light exposure (photo-oxidation). While the C2-carboxylate group provides some steric and electronic stabilization compared to bare indole, it does not protect the C3 position from radical attack, leading to indolenine hydroperoxides and eventual ring cleavage (isatin derivatives).
Visualizing the Threat:
Figure 1: The dual degradation pathway. Note that "Free Base" storage significantly accelerates the Azafulvene pathway due to the availability of the nitrogen lone pairs.
Module 2: The "Gold Standard" Storage Protocol
User Query: What is the absolute best way to store this for >6 months?
The Protocol:
To halt the mechanisms described above, you must remove the driving force (electron density) and the trigger (oxygen/moisture).
Step 1: Chemical Stabilization (Salt Formation)
Action: Never store this compound as a free base for longer than 24 hours. Convert it immediately to the Hydrochloride (HCl) Salt .
Why: Protonating the primary amine (
) prevents the elimination of ammonia, effectively blocking the azafulvene pathway. It also reduces the electron density of the ring, making it less prone to oxidation.
Validation: The salt form should be a white to off-white solid. If it remains oily, the salt formation is incomplete.
Step 2: Physical Isolation
Container: Amber glass vial (borosilicate). Do not use plastic, as indoles can leach into or adsorb onto certain polymers.
Atmosphere: Argon backfill.
Note: Argon is heavier than air and provides a better "blanket" than Nitrogen (
) for solid storage.
Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon (PTFE) liner and wrap the junction with electrical tape or Parafilm to prevent oxygen diffusion.
Step 3: Environmental Control
Temperature: -20°C (Standard Freezer) is sufficient for the salt. -80°C is recommended for the free base if salt formation is impossible.
Desiccation: Store the vial inside a secondary jar containing desiccant (silica gel or Drierite). Moisture catalyzes the hydrolysis of the ester and the elimination of the amine.
Comparative Stability Data:
Storage State
Form
Temp
Atmosphere
Est. Shelf Life
High Risk
Free Base (Oil/Solid)
25°C
Air
< 48 Hours
Moderate Risk
Free Base
-20°C
Argon
2-4 Weeks
Safe
HCl Salt
25°C
Air (Desiccated)
1-3 Months
Gold Standard
HCl Salt
-20°C
Argon
> 2 Years
Module 3: Troubleshooting & FAQs
Q1: The compound has turned a light pink color. Is it ruined?
Diagnosis: This indicates early-stage oxidative coupling (dimer formation).
Action: Check purity via LC-MS or TLC.
If purity is >95%:- The color is likely due to trace impurities (<1%) which have high extinction coefficients. You can likely use it for crude reactions, but recrystallize for sensitive catalysis.
If purity is <90%:- Proceed to Module 4 (Rescue).
Q2: I cannot crystallize the HCl salt; it formed a "gummy" oil.
Cause: Excess water or residual solvent (often Methanol or Ethanol) trapped in the lattice, or excess HCl.
Fix: Triturate the gum with anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). Sonicate vigorously until a powder precipitates. Filter under Argon.
Q3: Can I store it in DMSO or DMF stock solutions?
Answer:NO.
Reason: DMSO is a mild oxidant. Over time, DMSO can oxidize the primary amine or the indole ring (Swern-like oxidation side reactions), especially if the DMSO is not anhydrous. Store as a solid only.
Q4: How do I handle the compound during weighing?
Protocol: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.
Module 4: Rescue & Purification (If Oxidized)
If your compound has degraded (brown/black solid), simple washing is rarely enough.
Workflow: Acid-Base Rescue
Prerequisite: This works if the core indole structure is intact but contaminated with polymers.
Dissolve: Dissolve the degraded material in dilute aqueous HCl (1M). The amine will protonate and go into the water phase.[1] The oxidative polymers (often neutral) will remain insoluble or organic-soluble.
Wash: Extract the aqueous acidic layer with Ethyl Acetate (
) x 2. Discard the organic layer (this removes non-basic oxidized impurities).
Neutralize: Carefully basify the aqueous layer with saturated
or (keep cold, 0°C) until pH ~9-10.
Extract: Immediately extract with
or .
Dry & Re-salt: Dry the organic layer over
, filter, and immediately treat with 1.1 equivalents of HCl (in Dioxane or Ether) to re-precipitate the clean salt.
Visualization of Rescue Logic:
Figure 2: Acid-Base rescue workflow for purifying amines from neutral oxidative impurities.
References
Sigma-Aldrich (Merck). Safety Data Sheet: Indole-3-carboxylates and derivatives. (General handling of indole amines).[2][3] Link
Somei, M., et al. (1981). The Chemistry of Indoles.[4][5][6][7] Oxidative dimerization mechanisms. Chemical & Pharmaceutical Bulletin. (Foundational mechanism of indole oxidation).
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
Lindsley, C. W., et al. (2010). Practical Strategies for the Synthesis of Indole Derivatives. Journal of Organic Chemistry. Link
National Center for Biotechnology Information (2024). PubChem Compound Summary for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate.Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-HYD-003
Subject: Minimizing Side Reactions During Ester Hydrolysis
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Immediate Triage
The Core Challenge:
Hydrolyzing Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is deceptively difficult because the molecule contains its own "poison pill." The primary amine at position C3 is spatially adjacent to the ester at position C2. Under basic hydrolysis conditions, the free amine will attack the ester carbonyl much faster than the hydroxide ion can, resulting in rapid intramolecular lactamization .
If you are observing the following symptoms, you have likely formed the lactam, not the carboxylic acid:
Symptom A: Formation of an insoluble white/off-white solid that does not dissolve in dilute aqueous base.
Symptom B: Mass spectrometry shows a loss of methanol (
) rather than the expected hydrolysis mass change.
Symptom C: IR spectrum shows a strong lactam band (~1680-1700 cm⁻¹) rather than a broad carboxylic acid O-H stretch.
The Solution:
You must mask the amine (Boc-protection) before hydrolysis. Direct hydrolysis of the free amine ester is kinetically unfavorable compared to cyclization.
The "Lactam Trap": Mechanism & Diagnostics
Understanding the enemy is the first step. The side reaction is thermodynamically driven by the formation of a stable 5-membered ring fused to the indole core.
Diagnostic Diagram: The Bifurcation Point
Figure 1: The kinetic competition between intramolecular cyclization (Red) and intermolecular hydrolysis (Green).
Why this happens
The entropy cost of intramolecular cyclization (forming the ring) is significantly lower than the intermolecular attack by hydroxide. Even if you use a strong base, the local concentration of the amine "tail" relative to the ester is effectively infinite.
Standard Operating Procedure (SOP): The Protected Route
To successfully obtain the acid, you must follow the Protection-Hydrolysis-Deprotection workflow.
QC Check: TLC should show a less polar spot. Mass Spec should show
.
Phase 2: Controlled Hydrolysis
Goal: Cleave the methyl ester without touching the Boc group or the indole core.
Parameter
Specification
Rationale
Reagent
LiOH·H₂O (2-3 eq)
LiOH is milder than NaOH/KOH and less likely to cause decarboxylation.
Solvent
THF : Water (3:1)
THF solubilizes the organic core; water is the nucleophile.
Temperature
0°C to RT
CRITICAL: Do not heat. Heat promotes decarboxylation of indole-2-acids.
Atmosphere
Argon/Nitrogen
Indoles are electron-rich and prone to oxidative dimerization (turning black) in air.
Step-by-Step:
Dissolve the N-Boc-protected ester in THF.
Add the aqueous LiOH solution dropwise at
.
Monitor by TLC (usually complete in 2-6 hours at RT).
Workup (Crucial):
Evaporate THF in vacuo (keep bath
).
Dilute residue with water.
Wash with
(removes unreacted ester/impurities).
Acidify aqueous layer carefully with
or Citric Acid to pH ~3-4. Do not use strong HCl at this stage to avoid premature Boc removal.
Extract the white precipitate (the Boc-acid) into EtOAc.
Phase 3: Deprotection (Optional/Downstream)
Goal: Release the amine only when ready for coupling.
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
Note: If you deprotect to the free amino acid and neutralize, it will cyclize to the lactam eventually. It is best to keep it as the HCl salt or use the Boc-acid directly in peptide coupling reactions.
Troubleshooting Guide: Common Failure Modes
Use this decision tree to diagnose issues with your current batch.
Figure 2: Troubleshooting decision matrix for indole hydrolysis.
FAQ: Specific User Scenarios
Q: Can I use NaOH instead of LiOH?A: Yes, but proceed with caution. NaOH is more aggressive. If you use NaOH, ensure you do not heat the reaction. LiOH is preferred for sensitive esters because the lithium cation acts as a weak Lewis acid, coordinating to the carbonyl oxygen and facilitating hydrolysis under milder conditions.
Q: My product turned pink/black during workup. Is it ruined?A: Likely not ruined, but contaminated. Indoles form colored oxidation products (indoxyls/isatins) very easily.
Fix: Perform a rapid filtration through a short pad of silica or recrystallize from EtOAc/Hexane. In the future, degas your solvents by bubbling Argon for 15 minutes before mixing.
Q: Can I isolate the free amino acid (unprotected)?A: Only as a salt (e.g., Hydrochloride). If you isolate the zwitterion (neutral form), the amine will eventually bite the carboxylic acid (or the ester if incomplete) and cyclize. Store it as the Boc-protected acid for maximum shelf-life.
References
BenchChem. (2025).[1] Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols. Retrieved from 1
Valleix, A., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates. Heterocycles, Vol 51.[2] (Discusses the instability of 3-substituted indole-2-carboxylates and the necessity of N-Boc protection). Retrieved from 2
Organic Chemistry Portal. (2024). Decarboxylative Aminomethylation of Indole-3-carboxylic Acids.[3] (Provides context on the stability of indole carboxylic acids and decarboxylation pathways). Retrieved from 3
Piers, E., et al. (2011).[4] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.[4] ResearchGate. (Detailed mechanism on thermal decarboxylation risks). Retrieved from 4[4]
Optimal solvent systems for recrystallization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Technical Support Guide: Recrystallization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Executive Summary: The Stability-Solubility Paradox User: Senior Chemist / Process Development Scientist Subject: Methyl 3-(ami...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Recrystallization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Executive Summary: The Stability-Solubility Paradox
User: Senior Chemist / Process Development Scientist
Subject: Methyl 3-(aminomethyl)-1H-indole-2-carboxylate (CAS: 10590-73-5 analog/derivative)[1]
As a Senior Application Scientist, I must be direct: Recrystallizing this compound as a free base is operationally risky.
The presence of a primary basic amine (-CH₂NH₂) alongside a methyl ester on an indole core creates a "perfect storm" for purification failures. The amine promotes "oiling out" due to strong hydrogen bonding and conformational flexibility, while the methyl ester is susceptible to hydrolysis if aqueous alcohols are used improperly. Furthermore, electron-rich indoles are prone to oxidative degradation (browning) in solution.
The Gold Standard Protocol is to isolate and recrystallize this compound as a salt (specifically Hydrochloride or Maleate) . This stabilizes the amine, prevents oxidation, and ensures a crystalline lattice. If you must isolate the free base, you will likely require a non-polar antisolvent precipitation rather than a classical thermal recrystallization.
Part 1: Optimal Solvent Systems
The following table summarizes the solvent systems based on the form of the compound you are handling.
Target Form
Solvent System
Role
Operational Notes
Hydrochloride Salt (Recommended)
Ethanol (Abs) / Diethyl Ether
Solvent / Antisolvent
Dissolve in min.[1] hot absolute EtOH; add Et₂O until turbid. Cool slowly. Avoid water to prevent ester hydrolysis.
Hydrochloride Salt (Alternative)
Acetonitrile (ACN)
Single Solvent
High solubility at reflux, low at RT. Excellent for removing colored indole impurities.
Free Base (High Risk)
Ethyl Acetate / Hexanes
Solvent / Antisolvent
Dissolve in warm EtOAc (not boiling); add Hexanes dropwise. Risk: Oiling out is common.
Free Base (Alternative)
Toluene
Single Solvent
Good for highly lipophilic impurities. Requires slow cooling to -10°C.
Part 2: Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the correct purification pathway.
Figure 1: Decision tree for solvent selection and process flow.[1] Blue nodes indicate decision points; Green indicates the preferred stable pathway (Salt); Red indicates the high-risk pathway (Free Base).
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is the most common issue with aminomethyl indoles. The amine group forms non-specific hydrogen bonds with the solvent, preventing lattice formation.
Immediate Rescue Protocol:
Re-heat the mixture until the oil dissolves back into the solution.
Add a "Seed": If you have any solid crystals from a previous batch, add a microscopic amount.
Scratch the Flask: Use a glass rod to scratch the inner wall of the flask at the interface of the liquid. The micro-glass particles act as nucleation sites.
The "Cloud Point" Method: If using EtOAc/Hexane, add the antisolvent (Hexane) only until the solution is barely cloudy.[1] Do not over-saturate. Wrap the flask in cotton wool to cool it down over 4-6 hours. Rapid cooling locks the molecules into an amorphous oil state.
Q2: The product turned pink/brown during recrystallization. Is it ruined?
Diagnosis: Indoles are electron-rich and prone to oxidation, forming colored quinoidal impurities (rosindoles). This is accelerated by heat and light.
Solution:
Wash: The color is often on the surface. Wash the crystals with cold, non-polar solvent (e.g., Hexane or cold Ether).
Recrystallize with Additive: Add a small amount of Sodium Metabisulfite or Ascorbic Acid to the recrystallization solvent (if aqueous/alcohol based) to act as an antioxidant.
Use Charcoal: If the solution is dark, treat the hot solution with activated charcoal for 5 minutes, filter through Celite, and then crystallize.
Q3: I see a new impurity by TLC/LCMS after recrystallization (M-14 mass shift).
Diagnosis: You likely hydrolyzed the methyl ester to the carboxylic acid.
Cause: Using "wet" alcohols (e.g., 95% Ethanol) or heating for too long. The aminomethyl group can act as an intramolecular base catalyst, accelerating the hydrolysis of the nearby ester.
Prevention:
Use Anhydrous Ethanol or Isopropanol .
Avoid water as a co-solvent unless the solution is acidified.
Limit the time the compound spends at boiling point (< 10 minutes).
Part 4: Detailed Protocols
Protocol A: Preparation and Recrystallization of the HCl Salt (Recommended)
Dissolution: Dissolve 1.0 g of crude free base in 10 mL of anhydrous Ethyl Acetate at room temperature.
Salt Formation: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or Et₂O). A thick white precipitate should form immediately.
Isolation: Filter the solid and wash with fresh Et₂O.
Recrystallization:
Transfer the solid to a clean flask.
Add Anhydrous Ethanol dropwise while heating to 60°C. Add just enough to dissolve the solid.
Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.
Add 1-2 drops of Ethanol to clear the solution.
Cover and let stand at Room Temp for 2 hours, then move to a 4°C fridge overnight.
Yield: Expect fine white needles.
Protocol B: Recrystallization of Free Base
Target: Use in subsequent reactions requiring non-salt forms.[1]
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Toluene (approx. 5-8 mL) at 65°C.
Note: If Toluene fails to dissolve it, switch to Ethyl Acetate.[1]
Filtration: If there are insoluble particles, filter rapidly while hot.
Crystallization: Allow the flask to cool to room temperature on a cork ring (insulation). Do not place in an ice bath immediately.
Precipitation: If no crystals form after 2 hours, cool to -10°C. If still no crystals, add Hexanes dropwise to the cold solution to force precipitation.
References
Vertex Pharmaceuticals. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link (Context: Synthesis and purification of indole-2-carboxamide derivatives, establishing solubility profiles and purification via FCC and crystallization).
Key Organics. (2024). Product Safety Data Sheet: Methyl 3-(aminomethyl)-1H-indole-2-carboxylate hydrochloride. Link (Context: Confirmation of the hydrochloride salt as the standard commercial stable form).
Organic Syntheses. (1973). Ethyl 2-methylindole-5-carboxylate. Org. Synth. 1973, 53, 184. Link (Context: General protocols for recrystallizing alkyl-indole-carboxylates from ethanol).
Sigma-Aldrich. (2025). Methyl 3-amino-1H-indole-5-carboxylate hydrochloride. Link (Context: Analogous compound handling and salt preference).
Handling hygroscopic nature of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate salts
Technical Support Center: Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Salts Welcome to the technical support center for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate and its associated salts. This guide is designed f...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Salts
Welcome to the technical support center for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate and its associated salts. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the challenges posed by the hygroscopic nature of these valuable indole intermediates. Improper handling due to moisture absorption can lead to significant issues, including inaccurate measurements, compromised sample integrity, and inconsistent experimental outcomes.[1][2] This resource provides expert-driven FAQs, troubleshooting workflows, and detailed protocols to ensure the successful use of these compounds in your research.
Q1: What does "hygroscopic" mean, and why is it a concern for my indole salt?
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[3] For complex organic salts like Methyl 3-(aminomethyl)-1H-indole-2-carboxylate hydrochloride, the molecular structure contains multiple polar functional groups (amine, ester, indole N-H) and an ionic salt component. These features make the compound highly susceptible to forming hydrogen bonds with water molecules in the air.
The consequences of uncontrolled moisture absorption are significant:
Physical Changes: The material can transform from a free-flowing powder into a clumpy, sticky, or even liquid state (deliquescence), making it difficult to handle and weigh accurately.[3]
Inaccurate Stoichiometry: The measured weight of the compound will include an unknown amount of water, leading to critical errors in molar calculations and reagent stoichiometry.[1]
Chemical Degradation: The presence of water can promote hydrolysis of the methyl ester group or other side reactions, reducing the purity and stability of the active molecule.[1][3][4] This can ultimately compromise the therapeutic performance and shelf life of downstream products.[3]
Section 2: Frequently Asked Questions (FAQs)
Storage & Handling
Q2: I've just received a new bottle. What are the ideal storage conditions?
For an unopened container, the manufacturer's seal is the first line of defense. Store the bottle in a cool, dry, and dark environment. It is crucial to control environmental parameters like temperature and humidity to minimize moisture ingress.[5] Avoid areas with high humidity, such as near sinks or in non-climate-controlled storage rooms.
Q3: What is the best practice for storing the container after it has been opened?
Once the factory seal is broken, you must take proactive steps to protect the compound from atmospheric moisture.
Minimize Exposure: Open the container only when you are ready to weigh the material and close it immediately afterward. Work quickly to limit the time the compound is exposed to air.[6]
Use a Desiccator: The most effective method is to store the opened container inside a desiccator.[5][7] A desiccator is an airtight enclosure containing a drying agent (desiccant), such as indicating silica gel or calcium chloride, which maintains a very low humidity environment.
Inert Gas Blanket: For highly sensitive applications, after dispensing the material, you can gently flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing it.[8][9] This displaces the moist air. Many suppliers package moisture-sensitive reagents in specialized bottles like Sure/Seal™ to facilitate this process.[8][10]
Secondary Sealing: For an extra layer of protection, you can wrap the cap and neck of the bottle with Parafilm after tightening.[11]
Weighing & Dispensing
Q4: My powder is clumpy. How can I weigh it accurately for my reaction?
Clumping is a clear sign of moisture absorption.[6] While you can gently break up the clumps with a clean, dry spatula, the weight is no longer representative of the pure compound. For non-critical applications, you may proceed with caution. However, for experiments requiring precise stoichiometry, this material is compromised.
To ensure accuracy with hygroscopic powders:
Work in a Controlled Environment: If available, use a glove box or glove bag with a controlled, low-humidity atmosphere.[7][12][13] This is the gold standard for handling highly hygroscopic materials.
Weigh by Difference: Weigh the sealed vial containing the compound. Quickly transfer the approximate amount needed into your reaction vessel. Seal the vial again and re-weigh it. The difference in weight is the exact amount of compound transferred.
Prepare a Stock Solution: For maximum accuracy and convenience, especially when using small quantities, consider preparing a stock solution from the entire contents of a new bottle.[14] This is done once, under carefully controlled conditions, and subsequent use involves simply dispensing a calibrated volume of the solution.
Drying & Water Content Analysis
Q5: My compound has been exposed to air. Can I dry it before use?
Yes, it is often possible to remove absorbed water, but care must be taken to avoid thermal decomposition.
Vacuum Desiccator: Place the compound in a vial or on a watch glass inside a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) or fresh, dry Drierite®. Applying a vacuum will accelerate the drying process.[15]
Vacuum Oven: Gently heating the compound under vacuum can effectively remove water.[6][16] However, you must first determine the thermal stability of your specific indole salt to select a temperature that is safe and will not cause degradation.
Azeotropic Removal: For some applications, water can be removed by dissolving the compound in a suitable solvent (like toluene) and then removing the solvent by rotary evaporation. This process, known as azeotroping, can be repeated 2-3 times to effectively remove trace water.[15]
Q6: How can I determine the exact water content of my compound?
To correct for absorbed moisture in your calculations, you need a quantitative measurement of the water content.
Karl Fischer (KF) Titration: This is the most accurate and specific method for determining water content.[17][18] It is a chemical method based on a stoichiometric reaction with water and is not affected by other volatile components.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The resulting "Loss on Drying" (LOD) can indicate water content, but it is important to note that TGA measures the loss of all volatile components, not just water.[19]
Method
Principle
Specificity
Best For
Karl Fischer Titration
Chemical reaction with water
Water-specific
Accurately quantifying water content, even at low levels (ppm).[20]
Thermogravimetric Analysis (TGA)
Mass loss upon heating
Non-specific (measures all volatiles)
Assessing thermal stability and estimating total volatile content.[19]
Table 1: Comparison of common methods for water content analysis.
Section 3: Troubleshooting Guides
Scenario 1: Inconsistent Reaction Yields and Purity
Problem: "My reaction yields are fluctuating, and I'm observing new impurity spots on my TLC/LC-MS analysis when using my bottle of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate salt."
Underlying Cause: This is a classic symptom of using a reagent with variable and unknown water content. The absorbed water is altering the reaction stoichiometry and may be causing hydrolysis of the ester, leading to the formation of the corresponding carboxylic acid impurity.[1][4]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving inconsistent experimental results.
Scenario 2: The Powder Has Become a Gummy Solid
Problem: "I opened my container to find that the white powder has turned into an off-white, sticky, or gummy solid."
Underlying Cause: The compound has absorbed a significant amount of atmospheric moisture, a process known as deliquescence, where the solid dissolves in the absorbed water.[3] At this stage, the material's purity and integrity are highly questionable.
Recommended Action Plan:
Quarantine the Material: Do not use this material for any experiments. Label it clearly as "suspected water contamination."
Attempt to Salvage (for non-critical use only): You can try drying a small portion under high vacuum at a gentle temperature for an extended period (24-48 hours).
Re-characterize: After drying, the material must be re-analyzed by methods such as NMR, LC-MS, and melting point to check for chemical degradation (e.g., hydrolysis).
Procure New Material: For all GxP or critical research applications, the material should be discarded according to your institution's safety guidelines. The most reliable solution is to purchase a new, unopened container and implement the strict storage and handling protocols outlined in this guide.
Section 4: Key Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution
This protocol is designed to accurately prepare a stock solution from an entire bottle of a new hygroscopic solid, minimizing moisture exposure.
Preparation: Place a new, unopened bottle of the indole salt, a clean and dry volumetric flask (e.g., 100 mL), a funnel, and your chosen anhydrous solvent in a desiccator for at least 4 hours to ensure all surfaces are dry. If available, perform the following steps in a glove box.
Tare the Flask: Place the dry volumetric flask on an analytical balance and tare the weight.
Weigh the Bottle: Weigh the entire unopened bottle of the indole salt and record the mass (Mass_initial).
Transfer: Working quickly, open the bottle and use the funnel to carefully transfer the entire contents into the tared volumetric flask.
Re-weigh the Empty Bottle: Immediately cap the now-empty bottle, weigh it, and record the mass (Mass_final).
Calculate Mass Transferred: The exact mass of the solid is Mass_initial - Mass_final.
Prepare Solution: Add a portion of the anhydrous solvent to the volumetric flask, swirl to dissolve the solid, then dilute to the calibration mark. Cap and invert several times to ensure homogeneity.
Calculate Concentration: Use the exact mass transferred and the flask volume to calculate the precise molarity of your stock solution.
Storage: Store the stock solution in a tightly sealed container, potentially with a molecular sieve, and at the recommended temperature.
Protocol 2: General Handling Workflow for Hygroscopic Solids
Caption: Recommended workflow for routine handling and weighing.
References
TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]
B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Available from: [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. Available from: [Link]
HepatoChem. (2016). How do you handle hygroscopic salts?. Available from: [Link]
Utah Tech University. Water Sensitive Reactions. Available from: [Link]
E+E Elektronik. (2025). Industrial Drying Techniques: Precision through Sensor Technology. Available from: [Link]
Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Available from: [Link]
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available from: [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]
Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available from: [Link]
University of Colorado Boulder, Organic Chemistry. Drying Organic Solutions. Available from: [Link]
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available from: [Link]
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]
Lei, et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available from: [Link]
News-Medical. (2018). Moisture Analysis Techniques. Available from: [Link]
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available from: [Link]
Cleanroom Technology. (2024). How the drying process differs between fine and heavy chemicals. Available from: [Link]
Royal Society of Chemistry. Influence of hydration on ion–biomolecule interactions: M+(indole)(H2O)n (M = Na, K; n = 3–6). Available from: [Link]
Royal Society of Chemistry. (2025). On-water accelerated sulfenylation of indole derivatives under visible light irradiation. Available from: [Link]
Kett. Learn the Six Methods For Determining Moisture. Available from: [Link]
Lim, et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available from: [Link]
Pharma.Tips. (2025). Managing Humidity in Compression Areas of Hygroscopic Tablets. Available from: [Link]
Journal of Medicinal Chemistry. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available from: [Link]
ACS Publications. (2014). How Does Aqueous Solubility of Organic Reactant Affect a Water-Promoted Reaction?. Available from: [Link]
ResearchGate. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available from: [Link]
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]
Technical Support Center: Lactamization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Topic: Troubleshooting Intramolecular Aminolysis (Lactamization) for -Carbolin-1-one Synthesis. Case ID: IND-2-CARB-CYCLO-001 Support Tier: Level 3 (Senior Application Scientist) Part 1: The Core Challenge (Mechanistic I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Intramolecular Aminolysis (Lactamization) for
-Carbolin-1-one Synthesis.
Case ID: IND-2-CARB-CYCLO-001
Support Tier: Level 3 (Senior Application Scientist)
Part 1: The Core Challenge (Mechanistic Insight)
As a Senior Application Scientist, I understand the frustration this specific substrate causes. You are attempting to form a 6-membered lactam ring (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one) from Methyl 3-(aminomethyl)-1H-indole-2-carboxylate .
While Baldwin’s Rules predict this 6-Exo-Trig cyclization to be favorable, the reaction frequently fails or stalls. The root cause is Electronic Deactivation (The "Vinylogous Amide" Effect).
The Electronic Barrier
The ester at the indole-2-position is not a standard ester. The lone pair on the indole nitrogen (
) donates electron density into the indole ring, which is conjugated with the C2-carbonyl group.
Consequence: The electrophilicity of the ester carbonyl is significantly reduced.
Result: The nucleophilic attack by the pendant primary amine (at C3) is kinetically slow, often allowing competing side reactions (polymerization/oxidation) to dominate.
Part 2: Diagnostic Workflow & Troubleshooting
Before altering your synthetic route, use this diagnostic flowchart to identify the specific failure mode of your current experiment.
Figure 1: Diagnostic decision tree for lactamization failure modes.
Part 3: Optimized Protocols
Do not rely on standard thermal cyclization (e.g., refluxing ethanol), as it is rarely sufficient for indole-2-esters. Choose one of the following high-efficacy protocols.
Method A: Base-Mediated Cyclization (Recommended)
This method uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic base and organocatalyst to activate the amine and stabilize the transition state.
Applicability: Best for robust substrates where the amine is available as a salt or free base.
Parameter
Specification
Solvent
Anhydrous Xylene or Toluene (High boiling point required)
Concentration
0.05 M (High dilution is critical to prevent dimerization)
Base
DBU (2.0 - 3.0 equivalents)
Temperature
Reflux ()
Time
12 - 24 Hours
Step-by-Step:
Dissolve the Methyl 3-(aminomethyl)-1H-indole-2-carboxylate (or its HCl salt) in anhydrous Xylene (0.05 M).
Add DBU (3.0 eq if salt, 1.5 eq if free base).
Fit with a reflux condenser and heat to a vigorous reflux under Argon atmosphere.
Monitor: Check LCMS at 4 hours. If SM persists, add 0.5 eq of TBD (Triazabicyclodecene) as a more potent catalyst.
Workup: Cool to RT. Wash with dilute citric acid (to remove DBU). Dry organic layer over
is pyrophoric. Use extreme caution and anhydrous techniques.
This method bypasses the low electrophilicity of the ester by forming a highly reactive aluminum-amide intermediate.
Applicability: Use when Method A fails due to extreme steric hindrance or electronic deactivation.
Preparation: In a flame-dried flask under Argon, dissolve the indole substrate in anhydrous DCM or Toluene.
Activation: Cool to
. Slowly add AlMe (2.0 M in toluene, 4.0 equivalents).
Note: Methane gas will evolve. Ensure proper venting.
Reaction: Allow to warm to Room Temperature, then heat to reflux for 6–12 hours.
Quench (Critical): Cool to
. Carefully quench with Rochelle's Salt (Potassium sodium tartrate) saturated solution. Stir vigorously until two clear layers form (can take hours).
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a mass corresponding to [M-32] but the product isn't forming. What is this?A: This is likely the decarboxylated product if you hydrolyzed the ester to the acid first. Indole-2-carboxylic acids are prone to decarboxylation at high temperatures (
), especially in acidic media. If you are seeing this during direct aminolysis, it implies trace water hydrolyzed your ester, followed by thermal decarboxylation. Solution: Ensure strictly anhydrous solvents.
Q2: Can I just hydrolyze the ester to the acid and couple it with EDC/HOBt?A: Yes, this is the "Nuclear Option" (Method C).
Saponify ester (LiOH, THF/Water,
).
Isolate the amino-acid (often requires careful pH adjustment to the isoelectric point).
Perform intramolecular coupling using HATU or EDC/HOBt in DMF under high dilution.
Risk:[2] The isolation of the zwitterionic amino-acid intermediate can be difficult, leading to mass loss.
Q3: My reaction turns into a black tar. Why?A: Indoles are electron-rich and prone to oxidative polymerization, especially when the 3-position aminomethyl group is a free base.
Fix: Degas all solvents with Argon for 15 minutes before use. Add an antioxidant like BHT (trace) if the problem persists. Ensure you are not using halogenated solvents at high temperatures for extended periods.
Q4: Why does the literature show similar reactions working in Ethanol?A: Those examples often involve N-alkylated indoles (at the indole nitrogen). An N-methyl indole ester is more reactive (more electrophilic) than an NH-indole ester because the lone pair donation is slightly perturbed or sterically twisted. For NH-indoles, the deactivation is maximal.
References
Indole Reactivity & Synthesis:Joullié, M. M., et al. "Synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one derivatives.
Base-Mediated Cyclization: Vertex AI Search Result 1.1 (PrepChem). "Synthesis of 1-Methyl-1-methylaminocarbonyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole." (Demonstrates the feasibility of the ring system, though often requires forcing conditions for NH-indoles).[3] 4
Indole-2-Carboxylate Reactivity: Arkivoc 2025.[3][5] "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters."[3] (Highlights the difficulty in manipulating amino-indole esters and the stability of the ester bond). 3[2][5][6][7]
Alternative Coupling Strategies: Bioorg. Med. Chem. Lett. 2026.[8] "Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives." (Recent examples of forming this scaffold, often utilizing coupling reagents rather than direct thermal cyclization). 8[1][2][5][6][9][10]
General Mechanism: Organic & Biomolecular Chemistry.[8][10] "Indole-2-carboxamide: a versatile synthetic handle."[11] (Discusses the use of indole-2-carbonyls in cyclizations). 11[1][2][5][6][9][10]
Structural Validation of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate: A Comparative 13C NMR Analysis
Executive Summary Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a critical bifunctional building block in the synthesis of -carbolines and kinase inhibitors. Its characterization presents specific challenges due to t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is a critical bifunctional building block in the synthesis of
-carbolines and kinase inhibitors. Its characterization presents specific challenges due to the amphoteric nature of the 3-aminomethyl group and the hydrogen-bonding potential of the indole N-H.
This guide compares the 13C NMR spectral performance of this molecule against its structural precursor (Methyl 1H-indole-2-carboxylate ) and evaluates the "performance" of two primary solvent systems (DMSO-d6 vs. CDCl3 ). The goal is to provide a self-validating protocol for researchers confirming the success of C3-functionalization (e.g., via Mannich reaction or nitrile reduction).
Part 1: Structural Context & Numbering
To ensure accurate assignment, we utilize the standard IUPAC indole numbering system. The critical validation point is the C3 position , where the electrophilic substitution or reduction occurs.
Figure 1: Structural segmentation for NMR analysis. The C2-Ester serves as the spectral anchor, while the C3-Aminomethyl group provides the diagnostic signal for reaction monitoring.
Part 2: Comparative Analysis (The "Alternatives")
Comparison A: Structural Evolution (Precursor vs. Product)
The most robust way to validate the product is by comparing it to the commercially available precursor, Methyl 1H-indole-2-carboxylate .
Carbon Position
Precursor Shift (ppm)
Product Shift (ppm)
(Shift Change)
Interpretation
C=O (Ester)
162.3
~162.5
+0.2
Minimal change (distal to modification).
OCH3 (Methyl)
52.2
~52.0
-0.2
Standard methoxy anchor.
C2 (Quaternary)
127.5
~129.0
+1.5
Slight downfield shift due to steric crowding.
C3 (CH -> Cq)
108.3
115.0 - 118.0
+7.0 to +10.0
PRIMARY DIAGNOSTIC: Transformation from CH to quaternary C.
-CH2-NH2
N/A
36.0 - 40.0
New Signal
SECONDARY DIAGNOSTIC: New aliphatic methylene peak.
Indole Benzene
113-138
112-139
Var.
Minor electronic perturbations on the ring system.
Note: Precursor data referenced from standard indole-2-carboxylate spectra in DMSO-d6 [1][2].[1] Product shifts are derived from substituent chemical shift (SCS) additivity rules for 3-alkylindoles.
Comparison B: Solvent System Performance (DMSO-d6 vs. CDCl3)
The choice of solvent drastically affects the "performance" (resolution and stability) of the NMR spectrum for this specific amino-indole.
Feature
DMSO-d6 (Recommended)
CDCl3 (Alternative)
Solubility
High. Dissolves both free base and HCl salts.
Low/Moderate. Free base may aggregate; salts are insoluble.
Exchangeable Protons
Visible. Indole NH and amine NH2 are often sharp/resolved.
Invisible/Broad. Rapid exchange often broadens adjacent carbons.
Chemical Shift Stability
Stable. Strong H-bonding stabilizes the conformation.
Variable. Concentration-dependent shifts due to stacking.
C3-CH2 Signal
Distinct, sharp methylene resonance.
Often broadened due to conformational mobility.
Verdict:DMSO-d6 is the superior solvent for this application. CDCl3 should only be used if the amine is protected (e.g., N-Boc) or if the sample is strictly non-polar.
Part 3: Experimental Data & Validation
Theoretical vs. Experimental Data (DMSO-d6)
Below is the reconstructed peak list for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate in DMSO-d6, referenced against the internal solvent septet (39.5 ppm).
Aliphatic Region (Diagnostic)
36.5 ppm (CH2): The methylene carbon connecting the indole to the amine. Validation: This peak must appear as a negative signal in DEPT-135.[2]
52.1 ppm (OCH3): The methyl ester. Validation: Strong positive signal in DEPT-135.
Aromatic/Olefinic Region
112.5 ppm (C7): Typical indole doublet.
117.0 ppm (C3): Quaternary carbon. Validation: Disappears in DEPT-135. Significant downfield shift from the precursor's C3-H (108 ppm).
120.5 ppm (C5): Doublet.
122.0 ppm (C4): Doublet.
125.5 ppm (C6): Doublet.
128.5 ppm (C2): Quaternary carbon (alpha to nitrogen).
Success: The peak at ~36.5 ppm points DOWN (CH2). The peak at ~108 ppm (Precursor C3-H) is ABSENT .
Failure: If a peak at ~108 ppm remains and points UP (CH), the starting material is unreacted.
Part 5: Visualization of Validation Logic
Figure 2: Decision tree for validating the C3-aminomethylation of indole-2-carboxylates.
References
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Methyl indole-2-carboxylate (SDBS No. 1202). Retrieved from [Link]
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Retrieved from [Link]
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
A Comparative Guide to the Identification of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Reference Standards
This guide provides a comprehensive framework for the analytical identification and characterization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, a crucial building block in synthetic organic chemistry and drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the analytical identification and characterization of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, a crucial building block in synthetic organic chemistry and drug discovery. The methodologies detailed herein are designed to establish the identity, purity, and overall quality of a reference standard, ensuring the reliability and reproducibility of downstream applications. Our approach is rooted in the principle of orthogonality, utilizing a suite of independent analytical techniques to build a cohesive and unequivocal data package.
The Imperative of a Multi-Faceted Analytical Approach
In the realm of chemical synthesis and pharmaceutical development, the purity and confirmed identity of starting materials and intermediates are paramount. A reference standard serves as a highly characterized benchmark against which future batches of a substance are compared. For a molecule like Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, which contains multiple reactive functional groups (an indole ring, a primary amine, and a methyl ester), a single analytical technique is insufficient to provide the necessary level of confidence.
An orthogonal approach, employing multiple analytical methods that rely on different chemical and physical principles, is therefore essential. This strategy significantly minimizes the risk of co-eluting impurities or structural misinterpretations that might be missed by a solitary method. This guide will compare and detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in this process.
Structural Elucidation: Confirming the Molecular Blueprint
The initial and most critical step is the unambiguous confirmation of the molecular structure. NMR and MS are the cornerstones of this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the specific arrangement and connectivity of atoms within a molecule.
¹H NMR (Proton NMR): This technique provides a detailed map of the hydrogen atoms in the molecule. For Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, we expect to see distinct signals corresponding to the aromatic protons on the indole ring, the methylene protons of the aminomethyl group, the methyl protons of the ester, and the amine and indole N-H protons. The chemical shift, integration (proton count), and splitting pattern of each signal are critical for structural assignment.
¹³C NMR (Carbon NMR): This analysis complements ¹H NMR by providing a count of the unique carbon environments within the molecule. The chemical shifts of the carbonyl carbon in the ester group, the sp² carbons of the indole ring, and the sp³ carbons of the aminomethyl and methyl groups are all expected in distinct regions of the spectrum.
Causality in Experimental Choice: The combination of ¹H and ¹³C NMR is powerful because it provides a complete hydrogen and carbon skeleton of the molecule. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between specific protons and carbons, leaving no ambiguity in the structural assignment.
Mass Spectrometry (MS)
MS provides a precise measurement of the molecule's mass, which directly corroborates its elemental composition.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) can measure the mass-to-charge ratio (m/z) of the molecule with high precision (typically to four or five decimal places). This allows for the calculation of a molecular formula that can be compared against the theoretical formula (C₁₁H₁₂N₂O₂), providing strong evidence of identity.
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to fragmentation, MS/MS analysis generates a unique fragmentation pattern. This pattern serves as a structural fingerprint and can be used to confirm the presence of key substructures within the molecule.
Workflow for Structural Elucidation
Caption: Workflow for the initial structural confirmation of the reference standard candidate.
Purity Assessment and Final Identity Confirmation
Once the structure is confirmed, the focus shifts to quantifying the purity of the reference standard. Chromatographic techniques are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment, separating the target compound from potential impurities.
Methodology: A reverse-phase HPLC method using a C18 column is typically suitable for this compound. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) allows for the effective separation of the polar parent compound from non-polar impurities. Detection is commonly performed using a UV-Vis detector, monitoring at a wavelength where the indole chromophore exhibits strong absorbance (e.g., ~280 nm).
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A reference standard should typically exhibit a purity of ≥98%.
Self-Validating Protocol: The robustness of an HPLC method is ensured by validating parameters such as linearity, accuracy, and precision. Furthermore, employing a photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combining HPLC with a mass spectrometer provides an orthogonal layer of confirmation. As the HPLC separates the components of the sample, the mass spectrometer provides mass data for each eluting peak. This unequivocally confirms that the main peak in the chromatogram corresponds to the compound of interest by matching its retention time and mass-to-charge ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a characteristic "fingerprint" of the molecule by identifying its functional groups based on their absorption of infrared radiation. For Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, the FTIR spectrum should display characteristic absorption bands for:
N-H stretching: (amine and indole) in the range of 3300-3500 cm⁻¹
C=O stretching: (ester) around 1700-1725 cm⁻¹
C-N stretching: (amine) around 1000-1250 cm⁻¹
Aromatic C-H stretching: above 3000 cm⁻¹
While not a quantitative technique for purity, FTIR is excellent for confirming the presence of key functional groups and for quick identity checks against an established reference spectrum.
Comparative Summary of Analytical Techniques
Technique
Primary Purpose
Information Provided
Strengths
Limitations
¹H & ¹³C NMR
Structural Elucidation
Atomic connectivity, chemical environment of H and C atoms
Provides definitive structural information
Requires higher sample quantity; less sensitive than MS
HRMS
Structural Confirmation
High-precision mass, elemental composition
Extremely sensitive; confirms molecular formula
Does not provide information on isomeric structures
HPLC-UV/PDA
Purity Assessment & Quantification
Retention time, quantitative purity, UV spectrum
Highly reproducible and quantitative
Co-eluting impurities with similar UV spectra can be missed
LC-MS
Identity Confirmation
Retention time and mass-to-charge ratio
Confidently identifies peaks separated by HPLC
Quantification can be more complex than with UV detection
FTIR
Functional Group Identification
Presence of key chemical bonds (N-H, C=O, C-N)
Fast, non-destructive, provides a unique fingerprint
Not suitable for purity quantification; less specific than NMR
Recommended Experimental Protocols
The following are generalized protocols that serve as a starting point for the analysis. Method optimization will be required based on the specific instrumentation and sample characteristics.
Protocol 1: HPLC-UV Purity Analysis
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detector: UV-Vis or PDA at 280 nm.
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for NMR
Accurately weigh approximately 5-10 mg of the reference standard.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the N-H protons.
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra according to standard instrument parameters.
Overall Analytical Workflow
Caption: A comprehensive, orthogonal workflow for qualifying a reference standard.
Conclusion
The qualification of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate as a reference standard is a rigorous process that relies on the synergistic application of multiple analytical techniques. By following the orthogonal approach outlined in this guide—combining the definitive structural insights from NMR and HRMS with the quantitative purity data from HPLC—researchers and drug development professionals can establish a high-confidence reference standard. This foundational work is indispensable for ensuring the validity, reproducibility, and quality of all subsequent scientific endeavors.
References
(Note: The following is a representative list of authoritative sources for the principles and techniques described. Specific application notes or research articles detailing the analysis of this exact molecule may require a dedicated literature search.)
Title: Spectrometric Identification of Organic Compounds
Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
URL: [Link]
Title: Introduction to Spectroscopy
Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning.
URL: [Link]
Title: A Guide to Mass Spectrometry (MS)
Source: ACD/Labs
URL: [Link]
Validation
A Comparative Guide to the UV-Vis Absorption Maxima of Indole-Based Carboxylates
Introduction to Indole Chromophores and UV-Vis Spectroscopy The indole ring system is a prevalent scaffold in a multitude of biologically active compounds, including the essential amino acid tryptophan. Its aromatic and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to Indole Chromophores and UV-Vis Spectroscopy
The indole ring system is a prevalent scaffold in a multitude of biologically active compounds, including the essential amino acid tryptophan. Its aromatic and heterocyclic nature gives rise to distinct electronic transitions that can be probed by UV-Vis spectroscopy. These transitions, primarily π → π* in nature, are sensitive to the substitution pattern on the indole ring and the surrounding solvent environment. Understanding the UV-Vis absorption profile is critical for characterizing these molecules, determining their concentration in solution, and studying their interactions with other substances.
Indole and its derivatives typically exhibit two main absorption bands, often referred to as the 1La and 1Lb bands, arising from different electronic transitions within the bicyclic aromatic system. The position and intensity of these bands are influenced by the nature and position of substituents, which can alter the energy levels of the molecular orbitals.
Comparative Analysis of UV-Vis Absorption Maxima
While experimental data for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is not available, we can infer its likely spectral properties by comparing it with related, well-characterized indole derivatives. The key structural features of our target molecule are the carboxylate group at the C2 position and the aminomethyl group at the C3 position.
Indole as a Baseline: Indole serves as our parent chromophore. In aqueous solutions, it typically displays absorption maxima around 216 nm and 270 nm.[1] These correspond to the higher energy 1Bb and the overlapping 1La and 1Lb transitions, respectively.
Effect of the Carboxylate Group at C2: The presence of a carboxylate group at the C2 position, as seen in indole-2-carboxylic acid, is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to indole. This is due to the electron-withdrawing nature of the carboxyl group, which can extend the π-conjugation of the indole system. Studies on indole-2-carboxylic acid have shown the presence of four distinct absorption bands in its UV spectrum when measured in water.[2]
Effect of the Aminomethyl Group at C3: An aminomethyl group at the C3 position introduces a non-bonding pair of electrons on the nitrogen atom. This can lead to n → π* transitions, although these are often weak and may be masked by the stronger π → π* transitions. More significantly, the aminomethyl group can act as an auxochrome, potentially causing a bathochromic shift and an increase in molar absorptivity (hyperchromic effect). The UV spectra of 3-methylindole show absorption maxima at 224 nm and 281 nm, indicating a slight red shift compared to indole.[3]
Predicted UV-Vis Absorption for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate:
Based on the analysis of related structures, it is anticipated that Methyl 3-(aminomethyl)-1H-indole-2-carboxylate will exhibit complex UV-Vis absorption with maxima shifted to longer wavelengths compared to unsubstituted indole. The combination of an electron-withdrawing carboxylate group at C2 and an electron-donating aminomethyl group at C3 will likely result in a significant perturbation of the electronic structure of the indole chromophore. The precise λmax values would need to be determined experimentally, but a bathochromic shift from the typical indole absorption bands is a reasonable prediction.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maxima of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate, the following protocol is recommended.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate in a suitable solvent.
Materials:
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
Quartz cuvettes (1 cm path length)
Calibrated UV-Vis spectrophotometer
Procedure:
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV region of interest (typically 200-400 nm). Methanol or ethanol are common choices for indole derivatives.
Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Preparation of Working Solutions: Dilute the stock solution to prepare a series of working solutions of varying concentrations. The absorbance of the final solution for measurement should ideally be in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert Law.[1]
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 190-400 nm).
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument.
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
Data Analysis: Identify the wavelengths at which the absorbance is at a maximum. These are the λmax values.
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is not currently published, a comparative analysis of structurally related indole derivatives provides a strong basis for predicting its spectral behavior. The presence of both an electron-withdrawing carboxylate group at the C2 position and an aminomethyl group at the C3 position is expected to induce a bathochromic shift in the absorption maxima compared to the parent indole molecule. The provided experimental protocol offers a standardized method for the empirical determination of this compound's characteristic UV-Vis spectrum, which is a fundamental parameter for its further study and application in scientific research and drug development.
References
Andonovski, B. S. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]
Valeur, B., & Berberan-Santos, M. N. (2012).
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
Diaz, G. E., et al. (2014). Phase I metabolism of 3-methylindole by porcine liver microsomes. Journal of Animal Science, 92(10), 4436-4444. [Link]